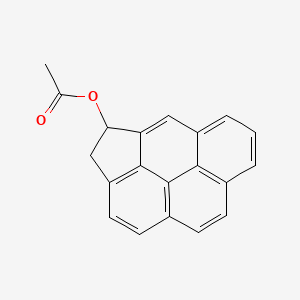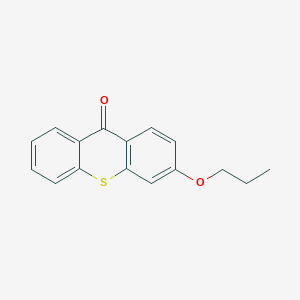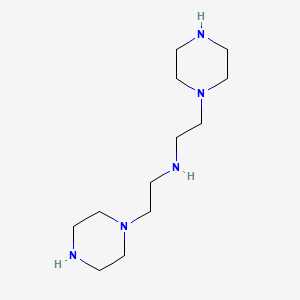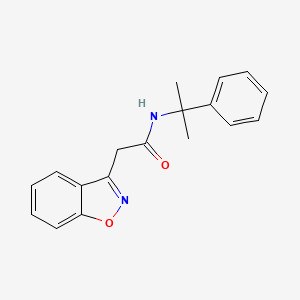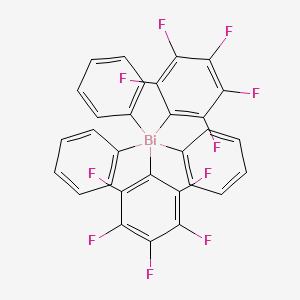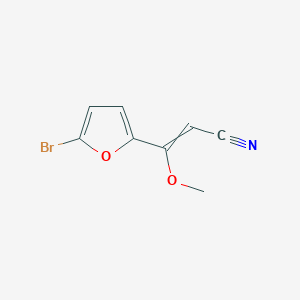![molecular formula C18H22N4O B14329065 Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile CAS No. 108933-09-1](/img/structure/B14329065.png)
Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile is a complex organic compound with a unique structure that includes a furan ring and multiple nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile typically involves multistep organic reactions. One common method is the cycloaddition reaction, where precursors such as aldehydes, acid chlorides, and alkynes are combined under controlled conditions to form the furan ring . The reaction conditions often include the use of catalysts like palladium or gold to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents used.
Reduction: Reduction reactions can convert nitrile groups to amines or other derivatives.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .
Applications De Recherche Scientifique
Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile groups can form strong interactions with active sites, leading to inhibition or activation of specific pathways. The furan ring structure also contributes to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydronaphthofurans: These compounds have similar furan ring structures but differ in their substitution patterns and biological activities.
Cyclododeca[c]furan: This compound shares the core furan ring but lacks the multiple nitrile groups, resulting in different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
108933-09-1 |
|---|---|
Formule moléculaire |
C18H22N4O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile |
InChI |
InChI=1S/C18H22N4O/c19-11-17(12-20)15-9-7-5-3-1-2-4-6-8-10-16(15)18(13-21,14-22)23-17/h15-16H,1-10H2 |
Clé InChI |
DJFOUGFYZOBYCH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC2C(CCCC1)C(OC2(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)
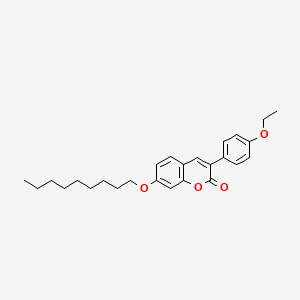
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
